(1H-Indazol-5-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFLVVRBNSBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743830 | |

| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943845-78-1 | |

| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1H-Indazol-5-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a molecule of interest within medicinal chemistry due to the established biological significance of the indazole scaffold.[1][2] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on analogous structures. Detailed experimental protocols for key analytical methods are provided, alongside a proposed synthetic route. Furthermore, potential biological activities are discussed in the context of known indazole-containing pharmaceuticals, supported by a representative signaling pathway diagram.

Introduction to this compound

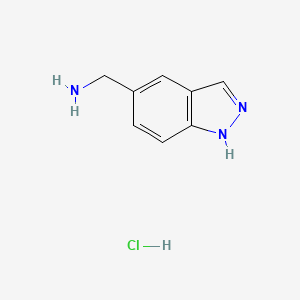

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] this compound (Figure 1) is a derivative of the 1H-indazole core, featuring a methanamine substituent at the 5-position. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and aqueous solubility.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 943845-78-1 | Commercial Suppliers |

| Molecular Formula | C₈H₁₀ClN₃ | Commercial Suppliers |

| Molecular Weight | 183.64 g/mol | Commercial Suppliers |

| Appearance | Predicted to be a solid | General knowledge |

| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge |

Proposed Synthesis

A potential synthetic pathway could start from a substituted toluene derivative, which is then elaborated to the indazole core, followed by the introduction of the aminomethyl group.

Caption: A generalized synthetic route for this compound.

Experimental Protocol: General Synthesis of 1H-Indazoles

The following is a general protocol for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, which could be adapted for the synthesis of the target molecule.[3]

-

Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the nitroaromatic starting material (1.0 eq), N-tosylhydrazone (1.2 eq), and a base such as cesium carbonate (3.6 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction mixture under a nitrogen atmosphere.

-

Reaction Conditions: Stir the solution at a temperature ranging from 60 to 80 °C for the time required for the reaction to complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and purify using silica gel column chromatography to isolate the desired 1H-indazole product.

Structure Elucidation

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. The logical workflow for this process is depicted in Figure 3.

Caption: Logical workflow for the spectroscopic analysis and structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Source: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Predicted Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 184.0638 |

The high-resolution mass measurement allows for the confirmation of the molecular formula C₈H₁₀N₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O, is used.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

Predicted Spectroscopic Data:

¹H NMR (Predicted, in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | NH (indazole) |

| ~8.3 | br s | 3H | NH₃⁺ |

| ~8.0 | s | 1H | H-3 (indazole) |

| ~7.8 | s | 1H | H-4 (indazole) |

| ~7.5 | d | 1H | H-7 (indazole) |

| ~7.3 | d | 1H | H-6 (indazole) |

| ~4.1 | s | 2H | CH₂ |

¹³C NMR (Predicted, in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~130 | C-5 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

| ~42 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (indazole) |

| 3200-2800 | N-H stretch (ammonium) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1550-1450 | N-H bend (ammonium) |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not widely reported, the indazole scaffold is present in several FDA-approved drugs. For instance, Granisetron is a 5-HT₃ receptor antagonist used as an antiemetic, and Axitinib is a tyrosine kinase inhibitor used in cancer therapy.[1]

Given the structural features of (1H-Indazol-5-yl)methanamine, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by an indazole-containing compound acting as a kinase inhibitor is depicted in Figure 4.

References

(1H-Indazol-5-yl)methanamine hydrochloride CAS number 943845-78-1

An In-Depth Technical Guide to (1H-Indazol-5-yl)methanamine hydrochloride (CAS Number: 943845-78-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 943845-78-1 | |

| Molecular Formula | C₈H₁₀ClN₃ | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% (as offered by commercial suppliers) | |

| Synonyms | 1H-Indazole-5-methanamine Hydrochloride, 1H-indazol-5-ylmethanamine;hydrochloride | [1] |

| InChI | InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H | [1] |

| InChI Key | QZEFLVVRBNSBHG-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Reference Spectroscopic Data for 1H-Indazole

| Data Type | Chemical Shifts (δ) in ppm |

| ¹H NMR (300MHz, CDCl₃) | 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m) |

| ¹³C NMR (75 MHz, CDCl₃) | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for the preparation of this compound is through the reductive amination of 1H-indazole-5-carbaldehyde. This method is widely used for the synthesis of amines from carbonyl compounds.

Synthetic Scheme

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from standard reductive amination procedures.

Materials:

-

1H-Indazole-5-carbaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Hydrochloric acid (HCl) solution in diethyl ether

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (1H-Indazol-5-yl)methanamine, can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While there is no direct experimental data on the biological activity of this compound, its structural similarity to other biologically active molecules allows for informed predictions. The indazole scaffold is a key component in many compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

Based on its structure, this compound is a structural analog of histamine. Therefore, it is hypothesized to interact with histamine receptors. Specifically, it is predicted to act as an agonist at the histamine H3 receptor.[3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3]

Predicted Signaling Pathway

As a predicted H3 receptor agonist, this compound would likely activate the Gi/o signaling pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on neurotransmitter release.

Caption: Predicted signaling pathway for H3 receptor agonism.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug discovery due to its indazole core and structural similarity to known pharmacologically active molecules. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. The proposed synthetic route offers a practical method for its preparation, and the predicted biological activity suggests that it may be a valuable tool for studying the histamine H3 receptor and its role in neurotransmission. Further experimental validation of its synthesis, spectroscopic properties, and pharmacological profile is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-Indazol-5-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt belonging to the indazole class of compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a privileged structure in medicinal chemistry.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on the activities of related indazole derivatives.

While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the foundational chemical information and the methodologies required for its thorough characterization.

Physicochemical Properties

The hydrochloride salt of (1H-Indazol-5-yl)methanamine is expected to exhibit properties typical of an amine salt, such as increased aqueous solubility and a higher melting point compared to its free base form. The following table summarizes the available and predicted physicochemical data.

| Property | Data | Source/Method |

| Molecular Formula | C₈H₁₀ClN₃ | Vendor Information |

| Molecular Weight | 183.64 g/mol | Vendor Information |

| Appearance | Predicted to be a solid | General property of hydrochloride salts |

| Melting Point | Data not available | To be determined experimentally (see Protocol 1) |

| Boiling Point | Data not available | Not applicable, likely decomposes upon heating |

| pKa | Data not available | To be determined experimentally (see Protocol 2) |

| Aqueous Solubility | Predicted to be higher than the free base | To be determined experimentally (see Protocol 3) |

| LogP (predicted) | Data not available for the salt | The free base's LogP can be computationally estimated. |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

-

-

Data Analysis: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol 2: Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For the conjugate acid of an amine, it indicates the pH at which the amine is 50% protonated.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is limited.[5]

-

Apparatus: A calibrated pH meter with an electrode and a burette for the addition of a titrant are required.

-

Procedure:

-

The sample solution is stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6]

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[6]

-

Protocol 3: Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

-

Apparatus: A constant temperature shaker or incubator is used.

-

Procedure:

-

Data Analysis:

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or µg/mL.[9]

-

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the experimental determination of key physicochemical properties.

Hypothetical Signaling Pathway Interaction

Given that many indazole derivatives exhibit anti-cancer activity through the modulation of kinase signaling pathways, a hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Biological Context and Potential Applications

The indazole nucleus is a key component in a variety of pharmacologically active compounds.[2] For instance, several indazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3]

While the specific biological targets of this compound have not been explicitly reported, its structural similarity to other bioactive indazoles suggests potential for interaction with various biological systems. Further research, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action and therapeutic potential. The physicochemical data, once determined through the protocols outlined in this guide, will be instrumental in designing and interpreting such biological assays.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Putative Mechanism of Action of (1H-Indazol-5-yl)methanamine hydrochloride

Disclaimer: The mechanism of action for (1H-Indazol-5-yl)methanamine hydrochloride is not well-documented in publicly available scientific literature. This guide presents a hypothetical mechanism based on its structural classification as an aminoalkylindazole, a class of compounds known to contain synthetic cannabinoid receptor agonists. The experimental data and protocols presented herein are illustrative and based on standard assays for this compound class, and should not be considered as experimentally verified data for this compound.

Introduction

Indazole derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to kinase inhibition, anti-proliferative effects, and modulation of G-protein coupled receptors. (1H-Indazol-5-yl)methanamine belongs to the structural class of aminoalkylindazoles. This class is notable for including numerous potent synthetic cannabinoid receptor agonists (SCRAs). Therefore, a plausible, albeit unproven, hypothesis is that this compound may act as a modulator of the endocannabinoid system, specifically targeting the cannabinoid receptors CB1 and CB2.

Hypothetical Mechanism of Action: Cannabinoid Receptor Agonism

The primary hypothesis is that (1H-Indazol-5-yl)methanamine acts as an agonist at the CB1 and/or CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a plethora of physiological processes, including pain, mood, appetite, and immune function.

-

CB1 Receptors: Primarily located in the central nervous system (CNS), their activation is responsible for the psychoactive effects of cannabinoids. They are also found in peripheral tissues.

-

CB2 Receptors: Predominantly expressed in the immune system and peripheral tissues, their activation is generally not associated with psychoactive effects and is an area of interest for therapeutic applications, particularly for inflammatory and neuropathic pain.

As a synthetic agonist, (1H-Indazol-5-yl)methanamine would bind to these receptors and trigger downstream signaling cascades.

Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of calcium channels and activation of inwardly rectifying potassium channels). Activation of these receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: Hypothetical signaling pathway of (1H-Indazol-5-yl)methanamine.

Quantitative Data (Illustrative)

The following tables summarize representative quantitative data that would be generated to characterize the interaction of a compound like this compound with cannabinoid receptors.

Table 1: Radioligand Binding Affinity

| Target | Radioligand | Ki (nM) [Mean ± SEM] |

| Human CB1 | [³H]CP-55,940 | 150 ± 12 |

| Human CB2 | [³H]CP-55,940 | 85 ± 9 |

Table 2: Functional Activity (cAMP Assay)

| Target | Assay Type | EC₅₀ (nM) [Mean ± SEM] | % Inhibition (Emax) |

| Human CB1 | cAMP Accumulation | 250 ± 25 | 95% |

| Human CB2 | cAMP Accumulation | 120 ± 15 | 100% |

Experimental Protocols

Detailed methodologies for key experiments to determine the mechanism of action are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are used.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

A range of concentrations of the test compound, this compound, are added to compete for binding.

-

Incubate at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold assay buffer.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2). The IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of the compound at CB1 and CB2 receptors.

Methodology:

-

Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.

-

Assay Principle: This assay measures changes in intracellular cAMP levels. Agonist activation of the Gi/o-coupled CB1/CB2 receptors leads to an inhibition of forskolin-stimulated cAMP production.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

Cells are pre-treated with various concentrations of this compound.

-

cAMP production is then stimulated with forskolin (e.g., 10 µM).

-

The reaction is incubated at 37°C for 30 minutes.

-

Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: The EC₅₀ and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Experimental workflow for compound characterization.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural classification as an aminoalkylindazole provides a strong rationale for investigating its potential activity as a cannabinoid receptor agonist. The methodologies and hypothetical data presented in this guide offer a framework for the systematic evaluation of this and related compounds. Further research is imperative to validate this hypothesis and to fully characterize the pharmacological profile of this compound.

Potential Therapeutic Targets of (1H-Indazol-5-yl)methanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific research on the biological activity and therapeutic targets of (1H-Indazol-5-yl)methanamine hydrochloride. This guide, therefore, explores potential therapeutic avenues by examining the established biological activities of structurally related compounds containing the 1H-indazole core. The targets and pathways discussed herein are inferred and require direct experimental validation for this specific molecule.

Introduction to the 1H-Indazole Scaffold

The 1H-indazole ring system is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to its incorporation into numerous compounds developed for diverse therapeutic applications. This guide will explore the potential therapeutic targets of this compound by analyzing the known targets of other 1H-indazole-containing molecules, including protein kinases, ion channels, and epigenetic modulators.

Potential Therapeutic Target Classes

Based on the activities of analogous compounds, the therapeutic potential of this compound may lie in the modulation of the following target classes.

Protein Kinases: The PI3K/Akt/mTOR Pathway

Indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. A notable example is the phosphatidylinositol-3-kinase (PI3K) family, often dysregulated in cancer.

Example Compound: GDC-0941, a potent, orally bioavailable inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety.[1] Its activity highlights the potential for indazole-based compounds to target this critical oncogenic pathway.

Quantitative Data for GDC-0941

| Target | Assay Type | IC50 (nM) |

| PI3Kα | Biochemical | 3 |

| PI3Kβ | Biochemical | 33 |

| PI3Kδ | Biochemical | 3 |

| PI3Kγ | Biochemical | 13 |

| mTOR | Biochemical | 58 |

| DNA-PK | Biochemical | 7 |

Data extracted from studies on GDC-0941 and related compounds.

Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols: PI3K Enzyme Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a PI3K isoform.

-

Reagents and Materials:

-

Recombinant human PI3K enzyme (e.g., PI3Kα).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP (at Km concentration for the specific enzyme).

-

Test compound (this compound) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

-

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Ion Channels: TRP Channels

The transient receptor potential (TRP) channel superfamily is involved in sensory perception, including taste, pain, and temperature. Certain indazole derivatives have been identified as modulators of these channels.

Example Compound: While not a direct analogue, 1-Methyl-1H-indazol-5-amine is used as a synthetic intermediate for creating potent and selective agonists of the human TRPM5 channel.[2] TRPM5 is involved in the taste transduction of sweet, umami, and bitter stimuli.

Experimental Workflow: Ion Channel Activity Assay (Calcium Imaging)

Caption: General workflow for a calcium imaging-based ion channel assay.

Epigenetic Targets: Histone Deacetylases (HDACs)

Epigenetic modifications play a critical role in gene expression and are implicated in cancer and other diseases. Histone deacetylases (HDACs) are key epigenetic enzymes and have become important therapeutic targets.

Example Compounds: A series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as HDAC inhibitors.[3] This demonstrates the utility of the 1H-indazol-5-yl scaffold for targeting this class of enzymes.

Logical Relationship: HDAC Inhibition

Caption: Mechanism of gene expression modulation via HDAC inhibition.

Conclusion and Future Directions

The 1H-indazole scaffold is a versatile and valuable core in modern drug discovery. While direct experimental data for this compound is not currently available, the established activities of structurally related compounds suggest potential therapeutic applications through the modulation of key cellular targets, including protein kinases like PI3K, ion channels such as TRPM5, and epigenetic regulators like HDACs.

The next steps for characterizing this specific compound are clear:

-

In Vitro Profiling: Screen the compound against broad panels of kinases, ion channels, and other common drug targets to identify primary biological activities.

-

Mechanism of Action Studies: Once a primary target is identified, perform detailed biochemical and cell-based assays to elucidate the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to understand the structural requirements for activity and to optimize potency and selectivity.

This systematic approach will be crucial to unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of the native indole nucleus, have positioned it as a critical component in the design of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

The Indazole Scaffold: Physicochemical Properties and Tautomerism

Indazole (also known as benzpyrazole) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-indazole tautomer is the most thermodynamically stable and therefore the predominant form.[1][2] This tautomerism significantly influences the molecule's reactivity, physical properties, and, crucially, its interactions with biological targets. The ability of the indazole ring to participate in hydrogen bonding as both a donor and acceptor, along with its capacity for π-π stacking interactions, makes it a versatile scaffold for designing ligands that can effectively bind to a wide array of biological targets.[4][5]

Synthesis of the Indazole Core

A variety of synthetic methodologies have been developed for the construction of the indazole scaffold, allowing for the introduction of diverse substituents at various positions. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Classical Synthetic Routes

Traditional methods for indazole synthesis often involve cyclization reactions of appropriately substituted benzene derivatives. Key classical syntheses include:

-

Fischer Indazole Synthesis: This involves the thermal cyclization of o-hydrazinocinnamic acid.[4]

-

Reaction of o-Toluidine Derivatives: The reaction of o-toluidine with sodium nitrite leads to an N-nitroso intermediate, which upon refluxing in benzene, cyclizes to form 1H-indazole.[2][6]

-

From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction and cyclization yields the 1H-indazole core.[2][6]

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. These include:

-

Palladium-Catalyzed Reactions: Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization, is an effective route to 1H-indazoles.[2][6]

-

Copper-Catalyzed Reactions: One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, are utilized for the synthesis of 2H-indazoles.[2]

-

Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H amidation and N-N bond formation from arylimidates and organoazides provides an environmentally friendly route to 1H-indazoles.[6]

Pharmacological Significance and Therapeutic Applications

The indazole scaffold is a key feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This has led to the development of several FDA-approved drugs and numerous candidates in clinical trials for a range of diseases.

Anticancer Activity: A Focus on Kinase Inhibition

A significant number of indazole-based compounds exhibit potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][8]

Marketed Indazole-Containing Kinase Inhibitors:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][9]

-

Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, indicated for the treatment of advanced renal cell carcinoma.[7]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1][10]

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK, used to treat NTRK gene fusion-positive solid tumors.[11]

Indazole Derivatives as Inhibitors of Key Cancer-Related Kinases:

-

VEGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based drugs like Pazopanib and Axitinib effectively inhibit VEGFRs, leading to the suppression of tumor neovascularization.[11][12][13][14]

-

ERK1/2 Inhibitors: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling cascade, which is frequently hyperactivated in cancer and plays a role in cell proliferation, survival, and differentiation.[1][2][7][15][16]

-

JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Inhibitors of JNK3 are being investigated as potential treatments for neurodegenerative diseases and certain brain cancers.[17][18][19][20][21]

-

Other Kinase Targets: Indazole derivatives have also been developed as inhibitors of a wide range of other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3).[8][22]

Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. The marketed drug Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic effects, used for the treatment of inflammatory conditions of the mouth and throat.[23] The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[6][24]

Neuroprotective and Other CNS Activities

The indazole scaffold is also a promising platform for the development of agents targeting neurological disorders. Indazole derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them potential therapeutic agents for Parkinson's disease.[2][25] Additionally, their role as JNK3 inhibitors highlights their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[17][18][20][26]

Quantitative Data Summary

The following tables summarize the in vitro potency of selected indazole derivatives against various biological targets.

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRα | 71 | Not Specified | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| Axitinib | VEGFR1 | 0.1 | Cell-free |

| VEGFR2 | 0.2 | Cell-free | |

| VEGFR3 | 0.1-0.3 | Cell-free | |

| PDGFRβ | 1.6 | Cell-free | |

| c-Kit | 1.7 | Cell-free | |

| Niraparib | PARP-1 | 3.8 | Cell-free |

| PARP-2 | 2.1 | Cell-free | |

| Compound 89 | Bcr-AblWT | 14 | Cell-free |

| Bcr-AblT315I | 450 | Cell-free | |

| K562 cells | 6500 | Cell-based | |

| Compound 93 | HL60 cells | 8.3 | Cell-based |

| HCT116 cells | 1.3 | Cell-based | |

| Compound 106 | FGFR1 | 2000 | Cell-free |

| FGFR2 | 800 | Cell-free | |

| FGFR3 | 4500 | Cell-free | |

| Indazole-pyrimidine 4f | MCF-7 cells | 1629 | Cell-based |

| Indazole-pyrimidine 4i | MCF-7 cells | 1841 | Cell-based |

| Indazole derivative 2f | 4T1 cells | 230 | Cell-based |

| HepG2 cells | 800 | Cell-based | |

| MCF-7 cells | 340 | Cell-based |

Data compiled from multiple sources.[1][3][22][25][27][28]

Table 2: Anti-inflammatory and Other Activities of Indazole Derivatives

| Compound | Biological Target/Assay | IC50/Activity |

| Benzydamine | Anti-inflammatory | Marketed Drug |

| Indazole | Carrageenan-induced paw edema | Significant inhibition |

| 5-Aminoindazole | Carrageenan-induced paw edema | Significant inhibition |

| 6-Nitroindazole | Carrageenan-induced paw edema | Significant inhibition |

| Indazole Carboxamide 88 | MAO-B | Ki = 0.17 nM |

| Indazole Derivative 90 | JNK3 | IC50 = 5 nM |

Data compiled from multiple sources.[2][23][24]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of indazole derivatives.

Synthesis of Pazopanib: A Representative Multi-step Synthesis

The synthesis of Pazopanib involves several key steps, including the formation of the indazole core, N-methylation, and subsequent coupling reactions.

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [7]

-

Reaction Setup: A reaction flask is charged with N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent), 2,4-dichloropyrimidine (1.5 equivalents), and sodium bicarbonate (2 equivalents) in N,N-dimethylformamide (DMF).

-

Reaction Conditions: The mixture is stirred at 85°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, water is added to the reaction mixture, and it is stirred for 3 hours to induce precipitation. The product crystals are collected by filtration, washed with water, and dried to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as an off-white or beige powder.

Step 2: Final Coupling to Afford Pazopanib [9][29]

-

Reaction Setup: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.1 equivalents) is prepared in isopropyl alcohol.

-

Catalyst Addition: A catalytic amount of 4M hydrochloric acid in isopropyl alcohol is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux for 10-12 hours.

-

Work-up and Isolation: The mixture is cooled to room temperature and stirred for an additional 30 minutes. The solid product, Pazopanib hydrochloride, is collected by filtration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][18][30]

This protocol describes a general method for determining the IC50 value of an indazole derivative against a target kinase.

-

Compound Preparation: Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the recombinant kinase, a suitable peptide substrate, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Carrageenan-Induced Paw Edema in Rats[2][3][22][27][31]

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test indazole compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).

-

Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection.

-

The percentage of inhibition of edema for each treated group is calculated relative to the control group.

-

Dose-response curves can be generated to determine the ED50 value of the test compound.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a typical workflow for kinase inhibitor discovery.

Caption: VEGFR Signaling Pathway and Inhibition by Indazole-Based Drugs.

Caption: JNK3 Signaling Pathway in Neuronal Apoptosis.

Caption: General Workflow for Kinase Inhibitor Drug Discovery.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatility and favorable physicochemical properties have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse indazole libraries. As our understanding of the molecular basis of diseases deepens, the rational design of indazole-based compounds, guided by structural biology and computational chemistry, will continue to yield highly potent and selective drug candidates. The future of indazole in medicinal chemistry appears bright, with ongoing research promising the development of new and improved therapies for a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. uhs.nhs.uk [uhs.nhs.uk]

(1H-Indazol-5-yl)methanamine Hydrochloride: A Technical Review of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] As a bioisostere of indole, the indazole ring system is a key component in drugs targeting a wide array of biological pathways, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-emetic effects.[1][2] Marketed drugs like Granisetron, a 5-HT3 receptor antagonist, and Axitinib, a tyrosine kinase inhibitor, feature the 1H-indazole core, highlighting its therapeutic significance.[1]

This technical guide focuses on (1H-Indazol-5-yl)methanamine hydrochloride (CAS No: 943845-78-1), a specific derivative of the indazole family. While extensive literature on this exact molecule is limited, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry of indazoles and related compounds. We will explore its physicochemical properties, propose a detailed synthetic route, and discuss potential biological activities and signaling pathways, offering a foundational resource for researchers interested in this compound for drug discovery and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the literature. The following table summarizes its basic chemical properties, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 943845-78-1 | [3] |

| Molecular Formula | C₈H₁₀ClN₃ | [4] |

| Molecular Weight | 183.64 g/mol (hydrochloride salt) | [5] |

| Appearance | Predicted to be a solid | N/A |

| Purity | Typically ≥95% (as per suppliers) | [3] |

Synthesis and Experimental Protocols

A proposed synthetic pathway starting from 1H-Indazole-5-carbonitrile is outlined below. This method is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a two-step process: the reduction of 1H-indazole-5-carbonitrile to the free amine, followed by conversion to its hydrochloride salt.

Step 1: Reduction of 1H-Indazole-5-carbonitrile to (1H-Indazol-5-yl)methanamine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Reactant: Dissolve 1H-Indazole-5-carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Extraction: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (1H-Indazol-5-yl)methanamine as an oil or solid.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring until the precipitation is complete.

-

Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

The indazole scaffold is a key pharmacophore in many kinase inhibitors.[6] Specifically, derivatives of indazole have been synthesized and evaluated as inhibitors of the B-Raf proto-oncogene, a critical component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[6] Mutations in the B-Raf gene are implicated in various cancers, making it a significant therapeutic target.[6] Given its structure, (1H-Indazol-5-yl)methanamine could serve as a fragment or building block for developing novel inhibitors targeting this or other related kinase pathways.

Caption: Potential targeting of the MAPK/ERK pathway by indazole-based inhibitors.

Indazole derivatives have also been explored as 5-HT3 receptor antagonists, anti-protozoal agents, and for their anti-bacterial and anti-fungal properties.[1] The aminomethyl group at the 5-position provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding to various biological targets.

Summary and Future Directions

This compound is a simple yet versatile derivative of the medicinally significant indazole scaffold. While direct biological and pharmacological data on this specific compound are scarce, its structure suggests significant potential as a building block in drug discovery. This guide provides a plausible synthetic route and highlights the potential for this compound to serve as a basis for developing modulators of key signaling pathways, such as the MAPK cascade.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full analytical characterization (NMR, MS, HPLC) of the final compound.

-

Biological Screening: Evaluation of the compound's activity in a broad panel of assays, particularly those involving kinases and serotonin receptors, to identify initial biological targets.

-

Fragment-Based Drug Design: Utilization of (1H-Indazol-5-yl)methanamine as a chemical fragment for the design and synthesis of more complex and potent ligands.

-

SAR Studies: Synthesis of analogues with substitutions on the amine and the indazole ring to build a comprehensive structure-activity relationship profile.

By pursuing these avenues of research, the full potential of this compound as a valuable tool in medicinal chemistry and drug development can be realized.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - 有机砌块 - 西典实验 [seedior.com]

- 4. 1H-Indazole-5-methanamine Hydrochloride - CAS:943845-78-1 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Toxicity Profile of (1H-Indazol-5-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for (1H-Indazol-5-yl)methanamine hydrochloride. This guide provides a comprehensive overview based on the safety information for the parent compound, 5-(Aminomethyl)-1H-indazole, and relevant data from studies on structurally related indazole derivatives.

Executive Summary

This compound is a member of the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document synthesizes the available safety and toxicity information for the parent compound and related derivatives to provide a foundational understanding for researchers. The primary hazards associated with the parent amine, 5-(Aminomethyl)-1H-indazole, include oral and inhalation toxicity, as well as skin, eye, and respiratory irritation. Cytotoxicity studies on various indazole derivatives reveal anti-proliferative activity against a range of cancer cell lines, often through the induction of apoptosis. This guide presents available quantitative data, outlines a representative experimental protocol for assessing cytotoxicity, and visualizes a potential mechanism of action.

Safety and Hazard Profile

The safety profile of this compound can be inferred from the data available for its parent compound, 5-(Aminomethyl)-1H-indazole. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are as follows:

-

Acute Toxicity: Harmful if swallowed and harmful if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to minimize inhalation exposure.

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 2f | A549 | Human Lung Carcinoma | 0.23 | [2] |

| 4T1 | Mouse Breast Cancer | 0.31 | [2] | |

| HepG2 | Human Liver Cancer | 1.15 | [2] | |

| MCF-7 | Human Breast Cancer | 0.28 | [2] | |

| HCT116 | Human Colorectal Cancer | 0.46 | [2] | |

| Compound 2a | MCF-7 | Human Breast Cancer | 1.15 | [2] |

| HCT116 | Human Colorectal Cancer | 4.89 | [2] | |

| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | [3][4] |

| A549 | Human Lung Carcinoma | >20 | [3][4] | |

| PC-3 | Human Prostate Cancer | 15.3 | [3][4] | |

| Hep-G2 | Human Liver Cancer | 18.2 | [3][4] | |

| HEK-293 | Human Embryonic Kidney (Normal) | 33.2 | [3][4] | |

| Compound 5k | Hep-G2 | Human Liver Cancer | 3.32 | [4] |

| HEK-293 | Human Embryonic Kidney (Normal) | 12.17 | [4] | |

| Compound 93 | HL60 | Human Promyelocytic Leukemia | 0.0083 | [5] |

| HCT116 | Human Colorectal Cancer | 0.0013 | [5] | |

| Entrectinib (127) | ALK | Anaplastic Lymphoma Kinase (enzyme) | 0.012 | [5] |

Note: The compound IDs are as designated in the cited research articles. This table is intended to provide a comparative overview of the cytotoxic potential of the indazole scaffold.

Experimental Protocols

A common method for evaluating the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., an indazole derivative) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action: Apoptosis Induction

Studies on some bioactive indazole derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[2][3] A generalized pathway for apoptosis is depicted below.

Caption: Generalized apoptotic pathway induced by some indazole derivatives.

Conclusion

While specific toxicological data for this compound remains limited, the available information for the parent compound and related derivatives provides a valuable preliminary safety and toxicity assessment. The GHS classification highlights the need for careful handling due to potential acute toxicity and irritant properties. The in vitro cytotoxicity data for a range of indazole derivatives demonstrates the potential of this chemical class as anti-proliferative agents, with some compounds showing promising activity against various cancer cell lines. Further studies, including in vivo toxicity assessments and detailed mechanistic investigations, are necessary to fully characterize the safety and therapeutic potential of this compound.

References

- 1. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Properties of (1H-Indazol-5-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine containing an indazole scaffold, a privileged structure in medicinal chemistry.[1] While comprehensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules allows for the prediction of its physicochemical properties, potential biological activities, and toxicological profile. This technical guide provides a summary of these predicted properties, outlines standard experimental protocols for their determination, and visualizes potential biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and related indazole derivatives.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Due to the limited direct experimental data for this compound, the following properties are predicted based on computational models and data from structurally similar indazole and aminomethyl-substituted heterocyclic compounds. For comparison, data for some related molecules are included.

| Property | Predicted Value for (1H-Indazol-5-yl)methanamine | (1-Methyl-1H-indazol-4-yl)methanamine | 1H-Indazol-5-amine |

| Molecular Formula | C₈H₁₀ClN₃ | C₉H₁₂ClN₃ | C₇H₇N₃ |

| Molecular Weight | 183.64 g/mol | 197.66 g/mol | 133.15 g/mol [2] |

| Topological Polar Surface Area (TPSA) | ~55 Ų | 43.84 Ų | 54.7 Ų[2] |

| Predicted LogP | ~1.2 - 1.8 | 1.45 | 1.5[2] |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 1 | 1 | 0 |

| Predicted Aqueous Solubility | Moderately Soluble | - | 17.9 µg/mL (for 1H-Indazol-5-amine at pH 7.4)[3] |

| Predicted pKa | ~8.5 - 9.5 (amine), ~1-2 (indazole NH) | - | - |

Note: The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base.

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is crucial for assessing its drug-likeness and potential for clinical success. In silico predictions for this compound suggest the following characteristics.

| ADMET Parameter | Predicted Property | Rationale/Comments |

| Absorption | Good oral bioavailability | Likely adheres to Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity suggest good passive diffusion across the intestinal membrane. |

| Distribution | Moderate volume of distribution | Expected to distribute into tissues, but the polar amine group may limit extensive partitioning into fatty tissues. Plasma protein binding is predicted to be moderate. |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes | The indazole ring and the primary amine are potential sites for oxidation, N-dealkylation, or conjugation reactions. |

| Excretion | Primarily renal excretion | Metabolites and some unchanged drug are likely to be excreted via the kidneys. |

| Toxicity | Potential for off-target effects | Indazole-containing compounds have been associated with a range of biological activities, necessitating careful toxicological evaluation. Potential for hERG inhibition should be assessed. |

Experimental Protocols

Detailed experimental validation is essential to confirm the predicted properties. Below are standard protocols for determining key physicochemical and in vitro ADMET parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in units such as µg/mL or mM.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the compound.

-

Sample Preparation: A solution of the compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Acquisition: The pH is recorded as a function of the volume of titrant added.

-

Data Analysis: The pKa value(s) are determined from the inflection point(s) of the titration curve.

Determination of Lipophilicity (LogP/LogD - Shake-Flask Method)

This method measures the partition coefficient of a compound between an aqueous and an organic phase.

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a fixed volume ratio and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP (for non-ionized compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

In Vitro Metabolic Stability (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.

-

Incubation: The test compound is incubated with liver microsomes (human or other species) and a cofactor mixture (e.g., NADPH) at 37°C.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (Clint).[5]

Predicted Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases.[6] Many indazole-containing compounds have been investigated as anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[1][7][8]

Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, derivatives can target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[6] Inhibition of the VEGFR signaling pathway can block the formation of new blood vessels, which is crucial for tumor growth.

Serotonin Receptor Modulation

Some indazole derivatives act as antagonists at serotonin receptors, such as the 5-HT3 receptor.[8] This mechanism is utilized in antiemetic drugs to manage nausea and vomiting, particularly in the context of chemotherapy.

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the characterization of a small molecule drug candidate.

Potential Signaling Pathway: VEGFR Inhibition

Caption: A simplified representation of the VEGFR signaling pathway and the predicted inhibitory action of an indazole derivative.

Potential Signaling Pathway: Serotonin 5-HT3 Receptor Antagonism

Caption: The mechanism of 5-HT3 receptor antagonism, a potential activity for indazole-based compounds.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. The predicted physicochemical and ADMET properties suggest that it has the potential to be a viable drug candidate, although these predictions require rigorous experimental validation. The known biological activities of related indazole derivatives, particularly as kinase inhibitors and serotonin receptor modulators, provide a strong rationale for its screening in relevant biological assays. This guide offers a comprehensive starting point for researchers to design and execute further studies on this promising compound.

References

- 1. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]